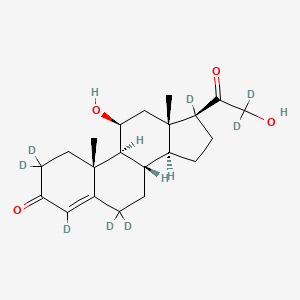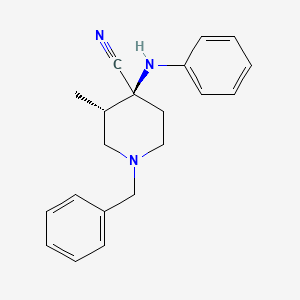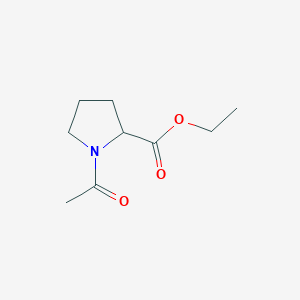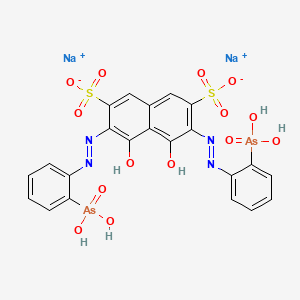
Creatinine-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Creatinine-13C4 is a labelled form of creatinine . Creatinine is a breakdown product of creatine phosphate from muscle and protein metabolism. It is released at a constant rate by the body . It is found mostly in your body’s muscles as well as in the brain .
Synthesis Analysis
Endogenous creatine synthesis primarily occurs through a kidney–liver axis. Arginine and glycine are used by the enzyme glycine amidinotransferase (GATM), predominantly in the kidney, to synthesize the creatine precursor guanidinoacetate, which is exported into the circulation . Creatine can also be produced naturally in your body from amino acids .
Molecular Structure Analysis
The molecular formula of Creatinine-13C4 is [13C]4H7N3O . The InChI representation is InChI=1S/C4H7N3O/c1-7-2-3 (8)6-4 (7)5/h2H2,1H3, (H2,5,6,8)/i1+1,2+1,3+1,4+1 .
Chemical Reactions Analysis
Creatine supplementation may increase serum creatinine concentration for some individuals, but it does not necessarily indicate kidney dysfunction, as creatine is spontaneously converted into creatinine . An electrochemical method for sensitive determination of creatinine has been reported based on its reaction with 2-nitrobenzaldehyde .
Physical And Chemical Properties Analysis
Creatinine-13C4 has a density of 1.5±0.1 g/cm3 and a refractive index of 1.651 .
Safety And Hazards
Zukünftige Richtungen
Future research should investigate the effects of creatine, with and without resistance training, in older clinical populations with possible musculoskeletal disorders and creatine synthesis/transporter deficiencies . There is also a need for more research on the timing of creatine ingestion and its influence on muscle mass and performance .
Eigenschaften
CAS-Nummer |
1286953-05-6 |
|---|---|
Produktname |
Creatinine-13C4 |
Molekularformel |
¹³C₄H₇N₃O |
Molekulargewicht |
117.09 |
Synonyme |
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-13C4; 1-Methylglycocyamidine-_x000B_13C4; 1-Methylhydantoin-2-imide-13C4; 2-Amino-1-methyl-1,5-dihydroimidazol_x000B_-4-one-13C4; 2-Amino-1-methylimidazolin-4-one-13C4; NSC 13123-13C4; TEGO Cosmo C 250-13C4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



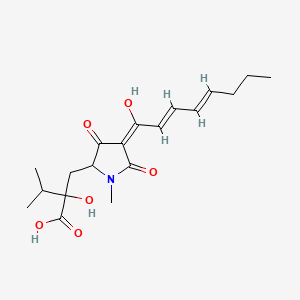
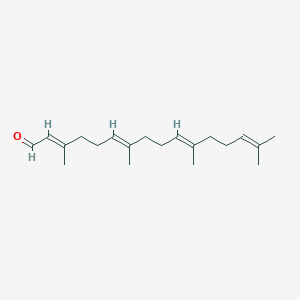
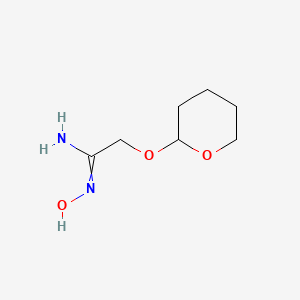
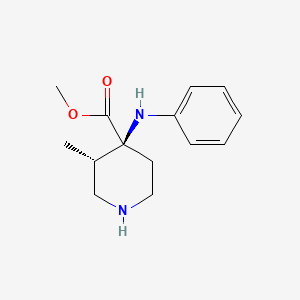
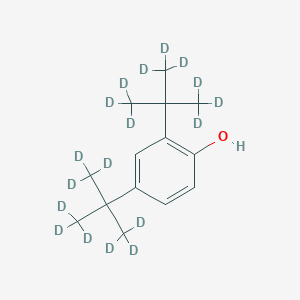
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
